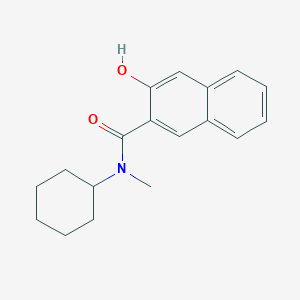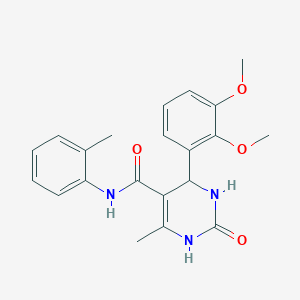![molecular formula C14H21ClO4S B4999794 1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B4999794.png)
1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol, also known as BCI-121, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, proliferation, and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are important for cell survival and proliferation. It has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, inhibition of angiogenesis, and anti-inflammatory effects. It has also been found to improve cognitive function and reduce neuroinflammation in Alzheimer's disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol is its potential therapeutic properties in various diseases, which makes it a promising target for drug development. Another advantage is its ability to inhibit multiple signaling pathways, which may make it more effective than drugs that target a single pathway. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in vivo.
Orientations Futures
There are several future directions for 1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol research, including optimization of its synthesis method to improve its potency and pharmacokinetic properties, identification of its molecular targets and mechanism of action, and development of more potent derivatives for therapeutic use. Additionally, this compound could be tested in combination with other drugs to enhance its efficacy and reduce potential side effects. Finally, this compound could be studied in animal models to evaluate its safety and efficacy in vivo.
Méthodes De Synthèse
1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol can be synthesized through a multistep process involving the reaction of 4-chlorobenzyl alcohol with butylsulfonyl chloride to produce 4-chlorobenzyl butylsulfonate. This intermediate is then reacted with 2-propanol in the presence of a base to yield this compound.
Applications De Recherche Scientifique
1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. In Alzheimer's disease research, this compound has been found to improve cognitive function and reduce neuroinflammation. In cardiovascular disease research, this compound has been found to have anti-inflammatory and anti-atherosclerotic effects.
Propriétés
IUPAC Name |
1-butylsulfonyl-3-[(4-chlorophenyl)methoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClO4S/c1-2-3-8-20(17,18)11-14(16)10-19-9-12-4-6-13(15)7-5-12/h4-7,14,16H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFODPZNERCOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC(COCC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-[(4-bromophenyl)methylene]bisacrylamide](/img/structure/B4999713.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~1~-(2-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B4999727.png)

![1-[4-(2-fluorophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone](/img/structure/B4999736.png)
![1-{N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4999739.png)
![2-ethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B4999743.png)
![3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B4999748.png)
![5-{5-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4999750.png)
![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B4999765.png)
![ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4999773.png)
![8-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4999781.png)
![ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4999788.png)

![2-({[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4999812.png)